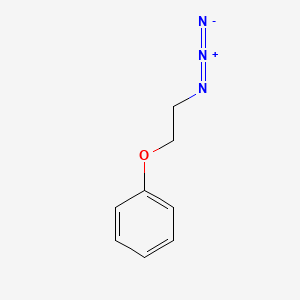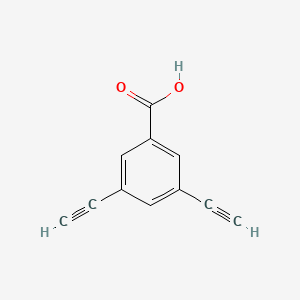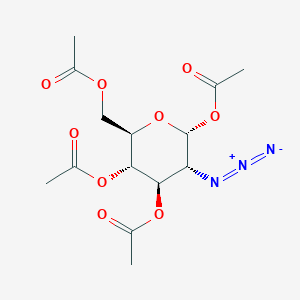
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose
Vue d'ensemble
Description
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose is a chemical compound that serves as an intermediate in the synthesis of amino glycosides and glycoconjugates. This compound is of particular interest due to its applications in click chemistry, a field of chemistry focused on rapid, high-yield reactions that are often used to join small units together to form larger molecules in a modular fashion.
Synthesis Analysis
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose involves the use of 6-azidohexyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside as an intermediate. The preparation of this intermediate has been described in the literature, but full characterization had not been completed until recently. The synthesis begins with the reaction of 6-chlorohexanol with a precursor molecule, catalyzed by BF3·Et2O, to produce 6-chlorohexyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. This intermediate is then converted to the azido derivative, which is the compound of interest .
Molecular Structure Analysis
The molecular structure of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose can be inferred from its mode of synthesis and has been confirmed by spectral data, including NMR and MS. The structure features an azido group, which is a functional group known for its reactivity and utility in click chemistry, attached to the glucopyranoside molecule .
Chemical Reactions Analysis
The azido group present in 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose is a key functional group that can participate in various chemical reactions, particularly the Huisgen cycloaddition, which is a cornerstone of click chemistry. This reactivity allows the compound to be used in the synthesis of a wide range of glycoconjugates and other molecules .
Physical and Chemical Properties Analysis
The physical properties of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose, such as solubility, melting point, and crystallinity, are important for its handling and use in chemical reactions. While specific physical properties are not detailed in the provided data, the compound was obtained in crystalline form, which suggests a degree of purity and stability suitable for further reactions . The chemical properties, such as reactivity and stability under various conditions, are also crucial. For instance, the presence of acetyl groups makes the compound amenable to selective deacetylation, which can be used to reveal hydroxyl groups for further functionalization, as demonstrated by the regioselective hydrolysis of a related compound, penta-O-acetyl-alpha-D-glucopyranose, using lipases .
Applications De Recherche Scientifique
Application in Biomedical Engineering
- Scientific Field : Biomedical Engineering .
- Summary of Application : This compound is used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles . These nanoparticles can be used for efficient and prospective in vivo metabolic processing .
- Methods of Application : Two methods were investigated for fabricating the compound-loaded PLGA nanoparticles: single emulsion solvent evaporation and the nanoprecipitation method . An improvised method was used for collecting synthesized nanoparticles without a high-speed centrifuge, based on molecular weight (MW)-dependent centrifugal filters .
- Results or Outcomes : The compound-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size . Preliminary in vivo studies showed poor engineering of cardiac glycoproteins, suggesting that the compound-loaded nanoparticles could improve bioavailability and efficient metabolic engineering .
Application in Organic Synthesis
- Scientific Field : Organic Synthesis .
- Summary of Application : The 2-azido group in the compound acts as a latent amine, which can be re-accessible by several reductive chemistries . It also plays an important role in α-selective glycosylations .
- Methods of Application : The amine to azide conversion was traditionally done using freshly prepared triflic azide, but more recently, the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .
- Results or Outcomes : This method provides a reliable and scalable procedure for the preparation of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α,β-d-glucopyranose .
Application in the Synthesis of Glycoconjugates
- Scientific Field : Organic Chemistry .
- Summary of Application : Propargyl glucopyranoside, which can be derived from the compound, has been used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
- Methods of Application : The method involves a one-pot three-component reaction of alkyne (derived from the compound), aldehyde, and aniline .
- Results or Outcomes : The reaction leads to the successful construction of quinoline-based glycoconjugates .
Application in the Synthesis of Glucosamine Glycosyl Donors
- Scientific Field : Organic Chemistry .
- Summary of Application : 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose, which can be derived from the compound, is a starting compound in the synthesis of a number of glucosamine glycosyl donors .
- Methods of Application : The method involves the synthesis of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose from the compound .
- Results or Outcomes : The synthesis leads to a number of glucosamine glycosyl donors .
Application in the Synthesis of Heparin-like Glycosaminoglycans
- Scientific Field : Organic Chemistry .
- Summary of Application : The compound has been employed as a highly valuable intermediate towards the synthesis of heparin-like glycosaminoglycans .
- Methods of Application : The method involves the use of the compound as an intermediate in the synthesis process .
- Results or Outcomes : The synthesis leads to heparin-like glycosaminoglycans .
Application in the Synthesis of Other GlcN-containing Targets
- Scientific Field : Organic Chemistry .
- Summary of Application : The compound is a core intermediate relevant to the wider synthesis of other GlcN-containing targets .
- Methods of Application : The method involves the synthesis of GlcN-containing targets from the compound .
- Results or Outcomes : The synthesis leads to a number of GlcN-containing targets .
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-KSTCHIGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477827 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose | |
CAS RN |
56883-33-1 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)

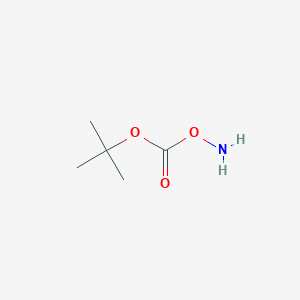

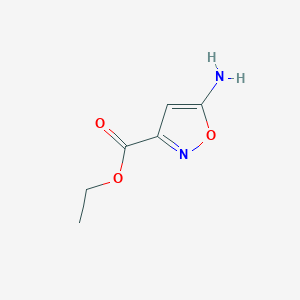
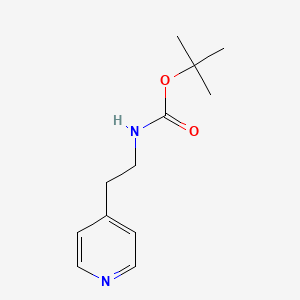
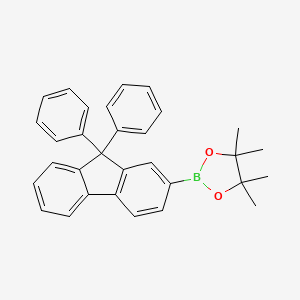

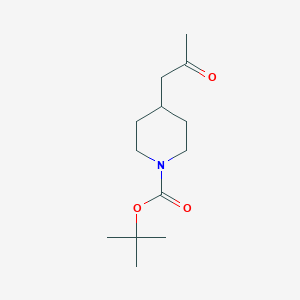
![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)
